Methyl 2-formyl-4-nitrobenzoate (CAS 2167295-61-4) is a highly versatile, tri-functionalized aromatic building block featuring orthogonal reactive sites: a methyl ester, an aldehyde, and a nitro group. This specific substitution pattern makes it an invaluable precursor for the construction of complex nitrogen-containing heterocycles, such as phthalazines and isoindolinones, which are frequently utilized in advanced therapeutic modalities including targeted protein degraders (PROTACs/molecular glues) and novel antibacterial agents [REFS-1, REFS-2]. By offering a pre-installed formyl group alongside a protected carboxylic acid, this compound allows chemists to execute selective condensations, reductive aminations, or olefinations without the competing side reactions or solubility limitations typically associated with free benzoic acids.
Attempting to substitute Methyl 2-formyl-4-nitrobenzoate with its closest analogs introduces significant process bottlenecks and yield penalties. Utilizing the free acid (2-formyl-4-nitrobenzoic acid) severely limits solubility in standard aprotic solvents (DCM, THF) and can interfere with base-sensitive or nucleophilic reaction steps, often necessitating an additional esterification step. Conversely, utilizing upstream precursors such as methyl 4-nitro-2-vinylbenzoate forces manufacturers to perform hazardous ozonolysis at cryogenic temperatures (-40 °C) with toxic quenching agents like dimethyl sulfide [1]. Similarly, starting from methyl 2-(bromomethyl)-4-nitrobenzoate requires an intermediate oxidation step (e.g., using NMO) that typically caps at ~70% yield, introducing unnecessary step-losses and purification burdens [2]. Procuring the pre-formed formyl ester bypasses these hazardous, low-yielding transformations.
The synthesis of the formyl moiety from upstream alkene precursors is notoriously challenging at scale. Converting methyl 4-nitro-2-vinylbenzoate to Methyl 2-formyl-4-nitrobenzoate requires ozonolysis, which must be conducted at -40 °C and quenched with dimethyl sulfide [1]. Procuring Methyl 2-formyl-4-nitrobenzoate directly eliminates this entire synthetic step, completely bypassing the need for specialized cryogenic reactors and the handling of hazardous ozone gas.
| Evidence Dimension | Process conditions and equipment requirements |
| Target Compound Data | Methyl 2-formyl-4-nitrobenzoate (Procured directly: 0 steps, ambient handling) |
| Comparator Or Baseline | Methyl 4-nitro-2-vinylbenzoate (Requires -40 °C ozonolysis and dimethyl sulfide quench) |
| Quantified Difference | 100% elimination of cryogenic (-40 °C) and ozonolysis equipment requirements |
| Conditions | Scale-up synthesis of imidazopyrazine antibacterial precursors |
Bypassing cryogenic ozonolysis drastically reduces capital equipment requirements and safety risks during manufacturing scale-up.
When synthesizing complex heterocycles like phthalazinones, the oxidation state of the ortho-substituent is critical. Starting from the upstream precursor methyl 2-bromomethyl-4-nitrobenzoate requires an oxidation step using N-methylmorpholine oxide (NMO), which yields the target formyl compound at only 70.2% [1]. By procuring Methyl 2-formyl-4-nitrobenzoate directly, chemists bypass this ~30% yield loss and the associated silica gel purification step, allowing immediate progression to high-yielding downstream reactions such as selective hydrolysis (91.9% yield) or direct hydrazine condensation [1].
| Evidence Dimension | Synthetic yield and step count |
| Target Compound Data | Methyl 2-formyl-4-nitrobenzoate (Directly available for downstream coupling) |
| Comparator Or Baseline | Methyl 2-bromomethyl-4-nitrobenzoate (Requires NMO oxidation with 70.2% yield) |
| Quantified Difference | Avoidance of a 29.8% yield loss and elimination of one oxidation/purification step |
| Conditions | Synthesis of 3-((6-aminomethyl)-1-oxophthalazin-2(1H)-yl)piperidine-2,6-dione intermediates |
Procuring the advanced aldehyde intermediate maximizes overall throughput and eliminates the material waste associated with intermediate oxidation and purification.
The methyl ester functionality in Methyl 2-formyl-4-nitrobenzoate provides critical solubility in standard aprotic organic solvents (such as DCM and THF), which is essential for homogeneous reaction conditions during aldehyde-selective transformations. In contrast, the free acid analog (2-formyl-4-nitrobenzoic acid) exhibits poor aprotic solubility and its acidic proton can quench nucleophiles or interfere with base-catalyzed condensations. The ester protection allows the formyl group to be cleanly reacted or the ester to be selectively hydrolyzed (e.g., with LiOH in THF/water to yield the acid in 91.9%) without cross-reactivity [1].
| Evidence Dimension | Solvent compatibility and orthogonal functionalization |
| Target Compound Data | Methyl 2-formyl-4-nitrobenzoate (Soluble in DCM/THF; ester protects against nucleophilic quenching) |
| Comparator Or Baseline | 2-formyl-4-nitrobenzoic acid (Poor aprotic solubility; reactive acidic proton) |
| Quantified Difference | Enables >90% yield in selective orthogonal deprotections (e.g., 91.9% yield for ester hydrolysis) without prior protection steps |
| Conditions | Base-mediated hydrolysis (LiOH, THF/Water) and general nucleophilic additions |
The protected ester form ensures homogeneous reactions in standard organic workflows, preventing the side reactions and low conversions typical of multi-functional free acids.
Methyl 2-formyl-4-nitrobenzoate is an ideal starting material for the assembly of phthalazinone cores used in molecular glues and PROTACs (e.g., GSPT1 degraders). The ortho-relationship of the ester and formyl groups allows for efficient condensation with hydrazines to form the bicyclic system, while the nitro group serves as a reliable handle for subsequent reduction to an aniline, enabling the attachment of E3 ligase ligands like lenalidomide derivatives [1].
In the synthesis of advanced antibiotics targeting resistant strains like Acinetobacter baumannii, this compound provides the necessary functional group density to build complex side chains. The formyl group can be utilized for precise carbon-carbon or carbon-nitrogen bond formations, avoiding the cryogenic ozonolysis steps that would otherwise be required if starting from vinyl-substituted benzoic acids [2].
Because it contains three distinct, orthogonally addressable functional groups (ester, aldehyde, nitro), this compound is highly suited for combinatorial library synthesis. Chemists can selectively perform reductive aminations on the aldehyde, hydrolyze and amidate the ester, and reduce/functionalize the nitro group in a sequential manner without requiring intermediate reprotection steps, accelerating hit-to-lead optimization [REFS-1, REFS-2].